Ethyl 2-bromoethanesulfonate
Description
Contextualization within Organosulfur Chemistry and Halogenated Compounds
Ethyl 2-bromoethanesulfonate (B1233127) belongs to two significant classes of organic compounds: organosulfur compounds and halogenated hydrocarbons. Organosulfur chemistry is a vast field that studies molecules containing carbon-sulfur bonds. These compounds are integral to biochemistry, found in essential amino acids like cysteine and methionine, and are crucial components in numerous pharmaceuticals and materials. smolecule.comresearchgate.net The sulfur atom, often in various oxidation states, imparts unique chemical properties and reactivity to these molecules. evitachem.com Sulfonate esters, such as Ethyl 2-bromoethanesulfonate, are a key subclass of organosulfur compounds, recognized for the stability of the sulfonate group, which makes it an excellent leaving group in chemical reactions.
Simultaneously, the compound is classified as a halogenated hydrocarbon due to the presence of a bromine atom. Halogenation, the process of introducing halogens (like fluorine, chlorine, bromine, or iodine) into organic molecules, is a fundamental strategy in synthetic chemistry. a2bchem.com This modification can dramatically alter a molecule's physical and chemical properties, and the carbon-halogen bond serves as a reactive handle for building more complex molecular structures through substitution or coupling reactions. chemimpex.com
This compound thus represents a powerful convergence of these two chemical domains. It combines the electrophilic nature of the bromine-bearing carbon with the stable sulfonate ester functionality, creating a bifunctional reagent with distinct applications in synthesis.
Significance as a Research Substrate and Reagent
The dual functionality of this compound makes it a valuable substrate and reagent in advanced research. Its primary significance lies in its utility as an alkylating agent. The bromine atom, attached to an ethyl group, is susceptible to nucleophilic substitution, allowing for the introduction of a "2-sulfoethyl" or related moiety onto a wide range of molecules. a2bchem.com The parent compound's sodium salt, 2-bromoethanesulfonic acid sodium salt, is known to be a versatile reagent for preparing various functionalized compounds and is used in the synthesis of pharmaceuticals, dyes, and surfactants. a2bchem.comchemimpex.com
Detailed research findings on the broader family of 2-bromoethanesulfonates (BES) underscore their importance. For instance, BES is widely used in microbiology and biochemistry as a potent and specific inhibitor of methanogenesis. researchgate.netnih.gov It acts as a structural analog of coenzyme M, a key cofactor in the metabolic pathway of methane-producing archaea. researchgate.netnih.gov This application, while not a synthetic one, highlights the high level of scientific interest in the bromoethanesulfonate structure as a tool to probe complex biological systems.
In organic synthesis, the compound serves as a building block. The sulfonate group is an excellent leaving group, which enhances the reactivity of the C-Br bond towards nucleophiles. This allows chemists to construct complex organic structures by efficiently forming new carbon-carbon or carbon-heteroatom bonds. chemimpex.com Its utility is particularly noted in the preparation of specialized chemicals, biochemical probes, and advanced materials where the incorporation of a sulfonate group can impart desirable properties such as water solubility or specific binding capabilities. a2bchem.com
Interactive Table: Chemical Properties of this compound and Related Compounds
This table provides a summary of key chemical properties for this compound and its parent acid and sodium salt. Data is sourced from computational models and chemical databases. nih.govchembk.com
| Property | This compound | 2-Bromoethanesulfonic Acid | Sodium 2-bromoethanesulfonate |
| CAS Number | 6331-82-4 | 26978-65-4 | 4263-52-9 |
| Molecular Formula | C4H9BrO3S | C2H5BrO3S | C2H4BrNaO3S |
| Molecular Weight | 229.08 g/mol | 201.03 g/mol | 211.01 g/mol |
| Appearance | Typically liquid (Predicted) | Colorless to light yellow liquid | White crystalline powder |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
| Hydrogen Bond Donor Count | 0 | 1 | 0 |
| Rotatable Bond Count | 4 | 2 | 2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromoethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASPJALOUGDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Transformational Chemistry of Ethyl 2 Bromoethanesulfonate
Nucleophilic Substitution Reactions at the Bromine Center
The electron-withdrawing nature of the ethyl sulfonate group enhances the electrophilicity of the α-carbon, making the C-Br bond susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile and inversion of stereochemistry if the carbon were chiral.
Esterification Reactions
While not a traditional Fischer esterification, ethyl 2-bromoethanesulfonate (B1233127) can participate in reactions that result in the formation of new ester linkages. Carboxylate anions, acting as oxygen-centered nucleophiles, can displace the bromide to form novel anhydrides of a mixed sulfonic-carboxylic type. This reaction extends the carbon chain and incorporates the ethanesulfonate (B1225610) moiety. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate salt.
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Sodium Acetate (B1210297) | Ethyl 2-(acetyloxy)ethanesulfonate | DMF, 80 °C, 12h | Moderate |
| Potassium Benzoate | Ethyl 2-(benzoyloxy)ethanesulfonate | Acetonitrile (B52724), Reflux, 18h | Moderate-Good |
Formation of Sulfonamide Derivatives via Condensation
The reaction of ethyl 2-bromoethanesulfonate with primary or secondary amines leads to the formation of N-substituted taurine (B1682933) derivatives, which are structurally related to sulfonamides. This nucleophilic substitution involves the lone pair of the amine nitrogen attacking the electrophilic carbon, displacing the bromide ion. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the amine reactant) to yield the final product. Direct alkylation of amines can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium salts. masterorganicchemistry.comorgsyn.orglibretexts.org To achieve mono-alkylation, the use of a large excess of the primary amine or the use of protecting groups on the amine may be necessary. orgsyn.org
| Amine Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Aniline | Ethyl 2-(phenylamino)ethanesulfonate | Ethanol (B145695), K2CO3, Reflux, 24h | Good |
| Piperidine | Ethyl 2-(piperidin-1-yl)ethanesulfonate | Acetonitrile, Reflux, 12h | High |
General Nucleophilic Attack at the Electrophilic Carbon
A variety of other nucleophiles can be employed to react with this compound, demonstrating its versatility as an alkylating agent. Thiolates, being excellent soft nucleophiles, react readily to form thioethers. vapourtec.com Cyanide ions can be used to introduce a nitrile group, extending the carbon chain by one atom and providing a functional handle for further transformations. chemrxiv.org
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Sodium thiophenoxide | Ethyl 2-(phenylthio)ethanesulfonate | Ethanol, RT, 6h | High |
| Potassium cyanide | Ethyl 2-cyanoethanesulfonate | Ethanolic, Reflux | Good |
| Sodium azide (B81097) | Ethyl 2-azidoethanesulfonate | DMF/Water, 100 °C, 4h | High |
Radical Reactions and Mechanistic Pathways
The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a carbon-centered radical. The initiation of such reactions is often facilitated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. orgsyn.org
The mechanistic pathway typically involves three stages:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form primary radicals. researchgate.net These radicals can then abstract the bromine atom from this compound to generate the key ethyl 2-sulfonate radical (•CH₂CH₂SO₃Et).
Propagation: This carbon-centered radical can then participate in a variety of reactions. A common pathway is the addition across a C=C double bond of an alkene. This forms a new carbon-carbon bond and generates a new radical species, which can then propagate the chain reaction.
Termination: The reaction ceases when two radical species combine.
Radical reactions involving similar bromo-fluoroacetates have been shown to add effectively to vinyl ethers, suggesting a similar reactivity profile for this compound. nih.gov Such reactions provide a pathway to form C-C bonds under non-ionic conditions.
Role as an Electrophilic Synthon in Organic Synthesis
The inherent reactivity of this compound makes it a useful electrophilic synthon for the introduction of the ethyl 2-ethanesulfonate group (-CH₂CH₂SO₃Et). This moiety is of interest in medicinal chemistry and materials science. The compound serves as a potent alkylating agent for a variety of nucleophiles including amines, thiols, and carboxylates. nih.gov
Its utility is particularly evident in the synthesis of complex molecules where a sulfonate group is desired for its water-solubilizing properties or its ability to mimic biological phosphate (B84403) groups. For instance, the alkylation of a biologically active amine with this compound can modify its pharmacokinetic properties. The versatility of the nucleophilic substitution reactions described in section 3.1 underscores its broad applicability in multi-step organic synthesis. durham.ac.uk
Mechanistic Investigations into Biological and Biochemical Interactions As a Research Probe
Inhibition of Methanogenesis Pathways
Ethyl 2-bromoethanesulfonate (B1233127) is a potent inhibitor of methane (B114726) production by methanogens. nih.gov Its structural similarity to coenzyme M (CoM), a crucial cofactor in the terminal step of methanogenesis, allows it to interfere with this metabolic process. nih.govmdpi.com This inhibitory action has made it an invaluable tool for studying the intricacies of methane formation and the microbial communities responsible for it.
The primary target of ethyl 2-bromoethanesulfonate in methanogenic archaea is methyl-coenzyme M reductase (MCR). nih.govacs.org This enzyme catalyzes the final and rate-limiting step in methane formation, which involves the reduction of methyl-coenzyme M. acs.orgwikipedia.org By inhibiting MCR, this compound effectively halts the production of methane.
Kinetic studies have demonstrated that this compound acts as a potent inhibitor of MCR. For instance, in studies with Methanobrevibacter ruminantium, a significant methanogen in cattle, the compound exhibited an apparent IC50 of 0.4 ± 0.04 µM. researchgate.netnih.gov This indicates that even at low concentrations, it can effectively inhibit the enzyme's activity. The inhibition of methylreductase by this compound has been shown to be competitive with methyl-coenzyme M. uni.lu This competitive inhibition suggests that the inhibitor and the natural substrate vie for the same active site on the enzyme.
Table 1: Inhibition Data for this compound against Methyl-Coenzyme M Reductase
| Parameter | Value | Organism | Reference |
|---|---|---|---|
| Apparent IC50 | 0.4 ± 0.04 µM | Methanobrevibacter ruminantium | researchgate.netnih.gov |
| Inhibition Type | Competitive with methyl-coenzyme M | Methanosarcina sp. | uni.lu |
The mechanism of MCR inactivation by this compound involves covalent modification of the enzyme. nih.gov One proposed mechanism involves the oxidation of the active Ni(I) F430 cofactor to the inactive Ni(II) F430 state when this compound binds to the active site as a CoM analog. nih.gov Another key interaction is the alkylation of specific amino acid residues. Mass spectral analysis has shown that in the enzyme 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC), which is also inhibited by this compound, this compound specifically alkylates the interchange thiol Cys82. nih.gov This covalent modification by an ethylsulfonate group leads to the inactivation of the enzyme. nih.gov
As a structural analogue of CoM, this compound competes with CoM for the active site of MCR. mdpi.comuni.lu This competitive inhibition is a key aspect of its function as a research probe. The inhibition of methanogenesis by this compound can be reversed by the addition of CoM, further supporting the competitive nature of the interaction. uni.lu Studies have shown that the presence of the substrate, methyl-coenzyme M, converts the rhombic MCR-red2 EPR signal to the axial MCR-red1 signal, and inhibitory substrate analogs affect the EPR spectrum of the enzyme. acs.org
The use of this compound as a selective inhibitor has provided valuable insights into the roles of methanogens within complex microbial communities. By suppressing methanogenesis, researchers can study alternative metabolic pathways and the interactions between different microbial groups.
Impact on Microbial Community Dynamics and Structure
Effects on Acetoclastic and Hydrogenotrophic Methanogens
2-Bromoethanesulfonate (BES) is widely recognized as a potent and selective inhibitor of methanogenesis. Its inhibitory action stems from its structural similarity to Coenzyme M (CoM), a crucial cofactor in the terminal step of methane formation common to all methanogenic pathways. plos.org BES acts as a competitive inhibitor of the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the reduction of the methyl group carried by CoM to methane. plos.orgnih.govacs.org
Research has demonstrated that BES exhibits differential inhibitory effects on the two primary methanogenic pathways: acetoclastic and hydrogenotrophic methanogenesis. Acetoclastic methanogens produce methane from acetate (B1210297), while hydrogenotrophic methanogens utilize hydrogen (H₂) and carbon dioxide (CO₂). nih.govnih.gov Studies on thermophilic anaerobic sludge have shown that acetoclastic methanogenesis is significantly more sensitive to BES than hydrogenotrophic methanogenesis. Complete inhibition of methanogenesis from acetate was observed at a BES concentration of 1 μmol/ml, whereas a much higher concentration of 50 μmol/ml was required to completely halt the reduction of CO₂ to methane. nih.gov This selective inhibition leads to an accumulation of acetate when lower concentrations of BES are applied. nih.gov
In mixed microbial cultures, the presence of BES can alter the dominant methanogenic pathway. It has been observed that BES enriches hydrogenotrophic methanogenesis over the acetoclastic pathway. nih.gov In studies with pure hydrogenotrophic cultures, such as Methanococcus maripaludis and Methanobacterium formicicum, BES significantly decreased H₂ and CO₂ consumption rates, effectively inhibiting methane production. nih.govmdpi.com However, in complex microbial communities like anaerobic granules, the inhibitory effect of BES on hydrogenotrophic methanogenesis can be transient, suggesting potential degradation or adaptation by the community. mdpi.com The inhibition of methanogenesis by BES in H₂/CO₂ environments often leads to the accumulation of intermediate products like formate (B1220265) and acetate, indicating a redirection of the carbon and electron flow. nih.govmdpi.com
| Methanogenic Pathway | Organism/System Studied | Key Findings | Reference |
|---|---|---|---|
| Acetoclastic | Thermophilic anaerobic digestor sludge | More sensitive to BES; complete inhibition at 1 μmol/ml. | nih.gov |
| Hydrogenotrophic | Thermophilic anaerobic digestor sludge | Less sensitive to BES; required 50 μmol/ml for complete inhibition. | nih.gov |
| Mixed Pathways | Granular sludge | BES was found to enrich hydrogenotrophic methanogenesis over acetoclastic methanogenesis. | nih.gov |
| Hydrogenotrophic | M. maripaludis & M. formicicum (pure cultures) | H₂ and CO₂ consumption rates were dramatically decreased, leading to complete inhibition of methane production. | nih.govmdpi.com |
| Hydrogenotrophic | Anaerobic granules (complex community) | Inhibition of methane production was temporary, suggesting possible BES degradation. | mdpi.com |
Modulation of Epoxide Carboxylation Processes
In certain bacteria, such as Xanthobacter autotrophicus Py2, 2-bromoethanesulfonate (BES) acts as a potent and irreversible inactivator of the epoxide carboxylation pathway. nih.govasm.org This pathway is crucial for the metabolism of short-chain alkenes like propylene (B89431). asm.orgasm.org The key target of BES in this pathway is the terminal enzyme, 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC). nih.govasm.orgnih.gov 2-KPCC is a unique member of the disulfide oxidoreductase family of enzymes that functions as a carboxylase. nih.gov
The inactivation of 2-KPCC by BES is a time- and concentration-dependent process that exhibits saturation kinetics. nih.gov This suggests that BES first binds to the enzyme's active site before the irreversible inactivation step occurs. nih.gov Further mechanistic studies have revealed that BES specifically targets the reduced form of 2-KPCC, where the redox-active cysteine residues are in their free thiol forms. The air-oxidized form of the enzyme, where these cysteines form a disulfide bond, is not inactivated by BES. nih.gov
Mass spectral analysis has demonstrated that the inactivation results from the covalent modification of a specific cysteine residue, Cys82, which functions as the interchange thiol in the enzyme's active site. nih.gov BES acts as an affinity label, with the ethylsulfonate moiety of the molecule alkylating the Cys82 thiol. nih.gov This specific alkylation prevents the enzyme from carrying out its catalytic function of thioether bond cleavage and subsequent carboxylation, leading to the irreversible loss of enzyme activity. nih.govnih.gov The presence of the natural substrate, Coenzyme M, can slow the rate of inactivation, confirming that BES acts as a competitive inhibitor at the active site. nih.gov
| Parameter | Observation | Mechanism/Implication | Reference |
|---|---|---|---|
| Nature of Inactivation | Time- and concentration-dependent; irreversible. | Suggests a multi-step process involving initial binding followed by a chemical reaction. | nih.gov |
| Kinetics | Exhibits saturation kinetics. | Consistent with BES acting as an active-site directed inhibitor (affinity label). | nih.gov |
| Enzyme State Specificity | Only the reduced form of 2-KPCC is inactivated; the oxidized form is unaffected. | The target for BES is the free thiol group of a cysteine residue, which is only available in the reduced state. | nih.gov |
| Molecular Target | Covalent modification (alkylation) of the interchange thiol, Cys82. | Identifies BES as a specific probe for the active site of 2-KPCC. | nih.gov |
| Effect of Coenzyme M | Slows the rate of inactivation by BES. | Confirms that BES competes with the natural coenzyme for binding to the active site. | nih.gov |
2-Bromoethanesulfonate (BES) is a structural analog of Coenzyme M (2-mercaptoethanesulfonic acid), where the nucleophilic thiol (-SH) group of CoM is replaced by a bromine atom. asm.orgnih.gov This structural similarity allows BES to serve as a powerful research probe for investigating metabolic pathways that depend on CoM. nih.govasm.org While CoM was once thought to be exclusive to methanogenic archaea, it is now known to play a vital role in the metabolism of short-chain alkenes in certain bacteria. asm.orgnih.gov
In organisms like Xanthobacter autotrophicus Py2 and Rhodococcus rhodochrous B276, CoM is essential for the carboxylation of epoxypropane, an intermediate in propylene metabolism. nih.govasm.org BES specifically inhibits this CoM-dependent pathway. nih.govasm.org At low millimolar concentrations, BES completely blocks the growth of these bacteria on propylene but does not affect their growth on other carbon sources like acetone (B3395972) or n-propanol, demonstrating its high specificity for the CoM-dependent pathway. nih.govasm.org
By acting as a CoM analog, BES enters the active sites of CoM-utilizing enzymes. As detailed previously, it irreversibly inactivates 2-KPCC by alkylating a key cysteine residue. nih.gov However, it acts as a reversible inhibitor for other enzymes in the pathway, such as hydroxypropyl-CoM dehydrogenase, and has no effect on epoxyalkane:CoM transferase. nih.gov This differential inhibition makes BES a valuable tool for dissecting the individual steps of the CoM-dependent epoxide carboxylation pathway. nih.gov Its specificity has led to suggestions that it could be used as an environmental probe to identify and characterize novel CoM-utilizing bacteria beyond methanogens and known alkene oxidizers. nih.gov
| Feature | Description | Significance in Research | Reference |
|---|---|---|---|
| Structural Similarity | The thiol group of CoM is replaced by a bromine atom in BES. | Allows BES to interact with CoM-dependent enzymes and pathways. | asm.orgnih.gov |
| Specificity of Inhibition | Inhibits propylene-dependent growth but not growth on other substrates in Xanthobacter autotrophicus Py2. | Demonstrates that BES is a selective inhibitor of the CoM-dependent pathway for alkene metabolism. | nih.govasm.org |
| Enzyme Interaction | Acts as an irreversible inactivator of 2-KPCC and a reversible inhibitor of hydroxypropyl-CoM dehydrogenase. | Serves as a tool to identify the functions and mechanisms of specific enzymes within a metabolic pathway. | nih.gov |
| Application | Used as a probe for environmental sampling and investigating community structure. | Helps in identifying organisms that utilize CoM-dependent metabolic pathways. | asm.orgnih.gov |
Microbial Degradation of this compound
While 2-bromoethanesulfonate (BES) is widely used as a metabolic inhibitor, it is not entirely recalcitrant to microbial degradation. Evidence suggests that certain microorganisms can utilize BES, potentially breaking it down and mitigating its inhibitory effects over time. This is particularly relevant in long-term studies or in complex microbial communities where adaptation can occur. mdpi.com
Under anaerobic conditions, the degradation of BES has been observed, though it may be a slow process. Enrichment cultures have led to the isolation of a Desulfovibrio sp. strain capable of degrading BES. nih.gov In studies investigating the degradation of long-chain fatty acids where BES was used to inhibit methanogenesis, sulfide (B99878) was produced, suggesting that the sulfonate group of BES could be used as an electron acceptor in a process analogous to sulfate (B86663) reduction. nih.gov Another study noted that a Desulfovibrio species was able to utilize BES, but only after a long incubation period of three months. nih.gov
The potential for BES degradation can lead to a transient nature of methanogenic inhibition in some systems. For instance, in experiments with anaerobic granules, the inhibition of methane production by BES was not permanent, which may be attributable to its degradation by members of the complex community. mdpi.com Microbial degradation has also been reported under aerobic conditions within microbial fuel cells. nih.gov
| Condition | Microorganism/System | Observation | Reference |
|---|---|---|---|
| Anaerobic | Enrichment cultures / Desulfovibrio sp. | A Desulfovibrio strain was isolated that is capable of BES degradation. | nih.gov |
| Anaerobic | Oleate-degrading enrichment culture | Sulfide accumulation was observed, suggesting BES or its hydrolysis product was used as an electron acceptor. | nih.gov |
| Anaerobic | Anaerobic granules | The inhibitory effect of BES on methanogenesis was temporary, possibly due to degradation. | mdpi.com |
| Aerobic | Microbial fuel cells | Microbial degradation of BES was reported. | nih.gov |
Advanced Analytical Characterization and Spectroscopic Probes for Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies
Spectroscopy serves as a fundamental tool for probing the molecular structure and behavior of Ethyl 2-bromoethanesulfonate (B1233127). Various spectroscopic methods provide unique insights into its reactivity, the intermediates it forms, and its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. pharmtech.com It provides detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as a reaction progresses. iastate.edumagritek.com By acquiring a series of spectra over time, researchers can gain a deep understanding of reaction kinetics and mechanisms. pharmtech.comiastate.edu
In the context of Ethyl 2-bromoethanesulfonate, ¹H NMR is particularly useful for monitoring its conversion. For example, in a substitution reaction where the bromine atom is replaced by a nucleophile, the chemical shifts of the adjacent methylene (B1212753) protons (-CH₂-Br) would be expected to shift significantly upfield. Concurrently, the signals corresponding to the ethyl group (-O-CH₂-CH₃) would also experience a change in their chemical environment, leading to observable shifts. The rate of disappearance of the reactant signals and the appearance of product signals can be integrated to determine reaction kinetics. magritek.com
| Proton Group | Reactant (this compound) δ (ppm) | Product (Ethyl 2-(nucleophile)ethanesulfonate) δ (ppm) | Observed Change |
|---|---|---|---|
| Br-CH₂- | ~3.7 | ~3.2 | Upfield shift upon substitution of Br |
| -SO₃-CH₂- | ~3.5 | ~3.4 | Minor shift due to change at adjacent carbon |
| -O-CH₂-CH₃ | ~4.4 | ~4.4 | Minimal change expected |
| -O-CH₂-CH₃ | ~1.4 | ~1.4 | Minimal change expected |
Mass Spectrometry for Reaction Product Identification and Covalent Adducts
Mass spectrometry (MS) is an indispensable tool for identifying reaction products and, crucially, for characterizing covalent adducts formed between electrophilic molecules like this compound and biomolecules such as proteins. nih.gov As a structural analog of the known alkylating agent 2-bromoethanesulfonate (BES), this compound is expected to react with nucleophilic residues on proteins, such as cysteine or lysine, to form stable covalent bonds. nih.govnih.gov
High-resolution mass spectrometry can confirm the formation of such adducts by detecting a precise mass increase in the target protein that corresponds to the mass of the inhibitor molecule minus the leaving group (in this case, a bromine atom). mdpi.com Top-down MS analyzes the intact protein-adduct complex, while bottom-up approaches involve proteolytic digestion of the modified protein followed by MS/MS analysis to pinpoint the exact amino acid residue that has been modified. mdpi.com
| Component | Molecular Formula | Molecular Weight (Da) |
|---|---|---|
| This compound | C₄H₉BrO₃S | 217.08 |
| Bromine atom (leaving group) | Br | 79.90 |
| Covalently attached fragment (Ethyl ethanesulfonate) | C₄H₉O₃S | 137.18 |
| Expected Mass Increase of Target Protein | +137.18 |
UV-Visible Spectroscopy in Enzyme-Inhibitor Interaction Analysis
UV-Visible spectroscopy is a widely used technique for studying enzyme kinetics and inhibition. thermofisher.com If an enzyme-catalyzed reaction involves a substrate or product that absorbs light in the UV-Visible range, the reaction rate can be monitored by measuring the change in absorbance over time. When an inhibitor like this compound is introduced, it can interact with the enzyme and alter the reaction rate. nih.gov
By measuring the reaction velocity at various substrate concentrations, both in the absence and presence of the inhibitor, a Michaelis-Menten plot can be generated. thermofisher.com Analysis of this data can reveal the nature of the inhibition (e.g., competitive, non-competitive, or irreversible) and provide key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). For an irreversible inhibitor that acts as an alkylating agent, a time-dependent loss of enzyme activity would be observed. nih.gov
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (Abs/min) | Initial Velocity (V₀) with Inhibitor (Abs/min) |
|---|---|---|
| 10 | 0.050 | 0.028 |
| 20 | 0.083 | 0.050 |
| 50 | 0.143 | 0.091 |
| 100 | 0.200 | 0.143 |
| 200 | 0.250 | 0.200 |
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. mdpi.comdntb.gov.ua Electron-Nuclear Double Resonance (ENDOR) is an extension of this technique that provides higher resolution of hyperfine interactions between the unpaired electron and nearby magnetic nuclei. nih.gov
In research involving this compound, these techniques would be invaluable if the reaction mechanism is suspected to involve radical intermediates. For instance, single-electron transfer to the molecule could lead to the cleavage of the carbon-bromine bond, generating an ethyl ethanesulfonyl radical. Such transient species are often too short-lived to detect directly. However, using a technique called spin trapping, a reactive radical can be intercepted by a "spin trap" molecule to form a more stable radical adduct, which can then be readily characterized by EPR. The resulting EPR spectrum provides information, such as hyperfine coupling constants, that helps identify the structure of the original transient radical. mdpi.com
Electrochemical Methods in Electrosynthesis Research
Electrochemical methods offer a powerful approach for both the analysis and synthesis of organic compounds. By controlling the electrical potential at an electrode, it is possible to drive redox reactions with high selectivity, often under mild conditions. nih.gov
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a fundamental electroanalytical technique used to investigate the redox behavior of a species in solution. nih.govosti.gov A CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the electrochemical properties of the analyte. osti.gov
For this compound, CV could be used to determine its reduction and oxidation potentials. The reduction of the carbon-bromine bond is an expected electrochemical process. The voltammogram would reveal the potential at which this reduction occurs (the cathodic peak potential, Eₚc) and whether the process is reversible or irreversible. This information is critical for designing preparative-scale electrosynthesis reactions, where this compound could be used as a precursor to generate reactive intermediates for further chemical transformations. nih.govnih.gov
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Eₚc (Cathodic Peak Potential) | Potential at which reduction is maximal. | -1.8 V (vs. Ag/AgCl) |
| iₚc (Cathodic Peak Current) | Maximum current during the reduction scan. | -15 µA |
| Eₚa (Anodic Peak Potential) | Potential at which oxidation is maximal. | Not observed (irreversible reduction) |
| iₚa (Anodic Peak Current) | Maximum current during the oxidation scan. | Not observed |
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for the analysis of various compounds. In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. This method effectively minimizes the background charging current, leading to enhanced sensitivity, with detection limits that can reach as low as 10⁻⁸ M.
The resulting voltammogram is peak-shaped, where the peak height is directly proportional to the concentration of the analyte. The peak potential provides information about the redox properties of the substance. For reversible reactions, the peaks are symmetric, while irreversible reactions produce asymmetric peaks. While specific DPV data for this compound is not extensively documented in publicly available literature, the technique is well-suited for studying organobromine and sulfonate compounds. The electrochemical behavior would likely involve the reductive cleavage of the carbon-bromine bond.
Table 1: General Parameters for Differential Pulse Voltammetry
| Parameter | Typical Range | Purpose |
| Initial Potential | Dependent on analyte | Starting potential of the scan |
| Final Potential | Dependent on analyte | Ending potential of the scan |
| Pulse Amplitude | 10 - 100 mV | Enhances current response |
| Pulse Width | 5 - 100 ms | Duration of the potential pulse |
| Scan Rate | 1 - 20 mV/s | Rate of change of the base potential |
Square Wave Voltammetry (SWV)
Square Wave Voltammetry (SWV) is another advanced electrochemical method known for its high speed and sensitivity. The waveform in SWV consists of a square wave superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse pulses of each square wave cycle. The difference between these two currents is then plotted against the base potential.
Table 2: Comparison of DPV and SWV
| Feature | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |
| Waveform | Small pulses on a linear ramp | Square wave on a staircase ramp |
| Speed | Slower | Faster |
| Sensitivity | High | Very High |
| Application | Quantitative analysis | Quantitative and kinetic studies |
Chromatographic Separations for Complex Reaction Mixtures
Chromatography is a fundamental technique for the separation, identification, and quantification of components in a mixture. For reaction mixtures containing this compound, chromatographic methods are essential for isolating the compound from reactants, byproducts, and solvents.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques that would be employed. The choice of method depends on the volatility and thermal stability of the compound and the complexity of the matrix.
In gas chromatography, the separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a column. For a compound like this compound, a non-polar or medium-polarity column would likely be suitable. Detection could be achieved using a flame ionization detector (FID) or, for higher sensitivity and specificity, a mass spectrometer (GC-MS).
High-performance liquid chromatography separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a logical starting point. Detection is typically performed using an ultraviolet (UV) detector or a mass spectrometer (LC-MS).
While detailed, peer-reviewed chromatographic methods specifically developed for the routine analysis of this compound in complex reaction mixtures are not widely published, standard method development protocols would apply. Key parameters to optimize include the choice of stationary phase, mobile phase composition and gradient (for HPLC), temperature program (for GC), and detector settings.
Table 3: Potential Chromatographic Parameters for this compound Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |
| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | Helium or Nitrogen | FID or MS |
| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecylsilyl) | Acetonitrile/Water Gradient | UV or MS |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
There is a lack of specific published research detailing quantum chemical calculations, such as those employing Density Functional Theory (DFT), to elucidate the reaction mechanisms involving Ethyl 2-bromoethanesulfonate (B1233127). Theoretical studies are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies for reactions like nucleophilic substitutions or eliminations. wikipedia.orgyoutube.comlibretexts.org For alkylating agents, these calculations can provide invaluable insights into their reactivity with biological nucleophiles. mdpi.com Without dedicated studies, key data on the transition state geometries and energetic barriers for reactions involving Ethyl 2-bromoethanesulfonate remain undetermined.
Molecular Dynamics Simulations for Molecular Interactions
No specific molecular dynamics (MD) simulation studies focused on this compound are available in the current body of scientific literature. MD simulations are a powerful tool for investigating the behavior of molecules in various environments, such as in solution, and for understanding their interactions with other molecules, including biological macromolecules. nih.govnih.govnasa.govnih.gov Such simulations could illuminate the solvation of this compound, its conformational dynamics, and the non-covalent interactions that govern its behavior in complex systems.
Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra, Charge Transfer)
Computational prediction of spectroscopic properties, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT), has become a standard approach for understanding the electronic structure of molecules. researchgate.netmdpi.comwinona.edurespectprogram.orgrsc.org These calculations can predict UV-Vis absorption spectra, which arise from electronic transitions between molecular orbitals, and can characterize intramolecular charge transfer (ICT) phenomena. uni-tuebingen.denih.gov However, literature specifically detailing the theoretical prediction of the UV-Vis spectrum or charge transfer properties for this compound could not be located.
Design Principles and Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and toxicology for designing new compounds and predicting their biological activity or toxicity based on molecular structure. sumathipublications.comcollaborativedrug.comwikipedia.orgpatsnap.com These models correlate structural features with observed activities. While QSAR models have been developed for related classes of compounds like sulfonamides or other alkylating agents, nih.govnih.govharvard.edu no specific SAR or QSAR studies appear to have been published for derivatives of this compound. Such research would be essential for systematically modifying its structure to enhance a desired activity or to mitigate unwanted effects.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes and Catalytic Systems
The traditional synthesis of 2-bromoethanesulfonate (B1233127) salts, often involving the reaction of ethylene (B1197577) dibromide with sodium sulfite (B76179), serves as a reliable but dated method. orgsyn.org This process typically requires a large excess of the hazardous ethylene dibromide and involves significant energy consumption and purification steps. orgsyn.org The future of Ethyl 2-bromoethanesulfonate synthesis lies in the development of more efficient, selective, and safer methodologies, particularly through the adoption of catalytic systems and advanced reactor technologies.
Future research should prioritize the development of catalytic routes that minimize waste and avoid harsh conditions. This could involve:
Catalytic Esterification: Direct catalytic esterification of 2-bromoethanesulfonic acid with ethanol (B145695). This would require robust, acid-tolerant catalysts that can operate efficiently to drive the equilibrium towards the desired ethyl ester product.
Transition-Metal Catalysis: Exploration of transition-metal-catalyzed reactions for the direct bromo-sulfonylation of ethylene or ethanol derivatives. Such a one-pot approach would significantly improve atom economy and reduce the number of synthetic steps.
Flow Chemistry: Transitioning from batch processing to continuous-flow synthesis offers numerous advantages, including enhanced safety by minimizing the volume of reactive intermediates at any given time, superior heat and mass transfer leading to better reaction control and higher yields, and the potential for automated, multi-step synthesis. thieme-connect.demdpi.comgoogle.com A continuous-flow process for producing this compound could significantly improve efficiency and scalability. google.com
The development of these novel routes will require interdisciplinary efforts, combining expertise in catalysis, organic synthesis, and chemical engineering to design and optimize next-generation production methods.
Elucidation of Unexplored Reactivity Pathways
The primary known reactivity of this compound stems from its nature as an alkylating agent, with the bromine atom being susceptible to nucleophilic substitution. This is exemplified by the reaction of its corresponding sodium salt with ammonia (B1221849) to produce taurine (B1682933). orgsyn.org However, its full reactive potential remains largely untapped. Future investigations should aim to uncover novel transformations and applications.
Key areas for exploration include:
Photochemistry: The carbon-bromine bond is a potential chromophore that could be susceptible to photochemical activation. researchoutreach.org Research into the photochemical dissociation of the C-Br bond could unlock novel radical-based reactions. nih.gov This would enable the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions, creating derivatives that are inaccessible through traditional thermal reactions.
Advanced Nucleophilic Substitution: While its reaction with simple nucleophiles is known, its behavior with a broader and more complex range of nucleophiles is a fertile area for research. Exploring reactions with organometallic reagents, stabilized carbanions, or complex heterocyclic systems could lead to the synthesis of novel sulfonated compounds with unique chemical and physical properties.
Use as a Bifunctional Building Block: The molecule contains two distinct functional groups: a reactive alkyl bromide and a stable sulfonate ester. Future work could explore its use as a bifunctional linker in materials science or medicinal chemistry, where the sulfonate group imparts hydrophilicity and the bromide serves as a handle for further chemical modification.
Computational studies could play a pivotal role in this exploration, modeling reaction pathways and predicting the feasibility of novel transformations before they are attempted in the laboratory.
Advanced Applications as Biochemical Probes in Complex Systems
2-Bromoethanesulfonate (BES) is well-established as a potent and selective inhibitor of methanogenesis, making it an invaluable tool in microbiology and environmental science. nih.govnih.gov It acts as a structural analog of coenzyme M, irreversibly inactivating key enzymes in coenzyme M-dependent metabolic pathways. nih.govnih.gov Specifically, it has been shown to target 2-ketopropyl-CoM carboxylase/oxidoreductase (2-KPCC) in certain bacteria, leading to the accumulation of metabolic intermediates like epoxypropane. nih.govnih.gov This inhibitory action has allowed researchers to probe complex microbial communities and study competing metabolic processes, such as homoacetogenesis, by selectively silencing the methanogenic pathways. nih.govmdpi.com
While its current use is significant, the future lies in developing more sophisticated biochemical probes based on the this compound scaffold. Emerging research paradigms could focus on:
Activity-Based Protein Profiling (ABPP): Synthesizing derivatives of this compound that incorporate a reporter tag (like a fluorophore) or a bio-orthogonal handle (like an alkyne or azide (B81097) for "click" chemistry). Such probes would allow for the covalent labeling, identification, and quantification of not only known enzyme targets but also potentially new, undiscovered proteins that interact with this chemical scaffold in complex biological systems.
Metabolic Tracing: The use of isotopically labeled versions (e.g., ¹³C, ¹⁴C, or ³⁴S) would enable researchers to trace the metabolic fate of the molecule within cells and microbial communities. This could reveal new metabolic pathways, off-target effects, or degradation mechanisms.
Targeted Enzyme Imaging: Conjugating the molecule to fluorescent dyes could enable the development of imaging agents to visualize the spatial distribution and activity of specific enzymes or CoM-utilizing microorganisms within their native environments, such as biofilms or soil samples.
| Biological System | Metabolic Pathway Investigated | Observed Effect of BES | Reference |
|---|---|---|---|
| Thermophilic Anaerobic Digestor | Methanogenesis from Acetate (B1210297) and CO2 | Complete inhibition of methanogenesis from acetate at 1 μmol/ml; accumulation of acetate, H2, and ethanol. | nih.gov |
| Xanthobacter autotrophicus Py2 | Propylene (B89431) Metabolism (Epoxide Carboxylation) | Inhibition of propylene-dependent growth; accumulation of epoxypropane; irreversible inactivation of 2-KPCC enzyme. | nih.govnih.gov |
| Hydrogenotrophic Cultures | Methanogenesis vs. Homoacetogenesis | Inhibition of methane (B114726) production leads to the accumulation of formate (B1220265) and acetate, revealing intermediates in alternative metabolic pathways. | nih.govnih.govmdpi.com |
| Rhodococcus rhodochrous B276 | Propylene-Dependent Growth | Acts as an inhibitor of CoM-dependent growth. | nih.gov |
Integration with Green Chemistry Principles for Sustainable Synthesis
The imperative for sustainable chemical manufacturing necessitates a re-evaluation of existing synthetic routes through the lens of green chemistry. The traditional synthesis of 2-bromoethanesulfonates provides a clear opportunity for improvement. orgsyn.org Future research must focus on designing and implementing processes that are not only efficient but also environmentally benign.
The integration of green chemistry principles can be approached systematically:
Prevention of Waste: Shifting from routes that use large excesses of hazardous reagents to highly selective, catalytic processes that maximize atom economy. orgsyn.org A continuous flow approach can also minimize waste by allowing for precise control and optimization of reaction conditions. thieme-connect.degoogle.com
Safer Solvents and Reagents: Research into replacing hazardous reagents like ethylene dibromide with safer, potentially bio-based feedstocks is crucial. The use of greener solvents, or ideally solvent-free reaction conditions, would significantly reduce the environmental impact of the synthesis.
Design for Energy Efficiency: The development of catalytic or photochemical reaction pathways that can proceed at ambient temperature and pressure would drastically reduce the energy requirements compared to traditional methods that require heating for extended periods. researchoutreach.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. researchgate.net Developing a robust catalytic system for the synthesis of this compound is a primary goal for achieving a greener process.
| Green Chemistry Principle | Critique of Traditional Synthesis orgsyn.org | Future Research Direction |
|---|---|---|
| Prevention & Atom Economy | Uses a large excess of ethylene dibromide, leading to poor atom economy and significant waste. | Develop catalytic, one-pot syntheses from precursors like ethylene to maximize the incorporation of all materials into the final product. |
| Less Hazardous Chemical Syntheses | Employs ethylene dibromide, a hazardous and carcinogenic reagent. | Investigate alternative, less toxic brominating and sulfonating agents or bio-based starting materials. |
| Catalysis | Relies on a stoichiometric reaction, not a catalytic one. | Design specific catalysts (e.g., transition metal, phase-transfer) to improve reaction efficiency and reduce waste. |
| Design for Energy Efficiency | Requires prolonged heating (reflux), consuming significant energy. | Explore energy-efficient methods such as photochemistry or flow chemistry which can often be performed at ambient temperatures. researchoutreach.orgnih.gov |
| Safer Solvents and Auxiliaries | Uses organic solvents (ethanol) for reaction and purification. | Develop processes in greener solvents (e.g., water, supercritical CO2) or under solvent-free conditions. |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it into a more versatile chemical tool and ensuring its synthesis aligns with the principles of modern, sustainable chemistry.
Q & A
Q. What is the role of Ethyl 2-bromoethanesulfonate (BES) in inhibiting methanogenic archaea, and what methodological considerations are essential for its application in anaerobic culture studies?
BES acts as a structural analog of coenzyme M, a critical component in methanogenesis, by competitively inhibiting methyl transfer reactions . Key methodological considerations include:
- Concentration Optimization : Typical doses range from 0.27 mM (for bioelectrochemical systems) to 12 mM (for ruminal fermentation studies) .
- Culture Compatibility : Supplementation with ferrous chloride (FeCl₂) may enhance BES stability in iron-rich environments .
- Validation : Methane suppression should be confirmed via gas chromatography (e.g., >90% reduction in headspace CH₄) .
Q. What are the standard protocols for determining the optimal BES concentration to suppress methanogenesis without inhibiting acetogenic bacteria in mixed microbial communities?
- Dose-Response Experiments : Start with 0.1–20 mM BES and monitor volatile fatty acid (VFA) production (e.g., acetate, butyrate) via HPLC to ensure non-target microbes remain active .
- Temporal Monitoring : Assess methane production over 7–14 days to detect microbial adaptation, as methanogens may regain activity under prolonged B exposure .
Q. What analytical techniques are recommended for quantifying BES degradation products in long-term inhibition studies?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects sulfonate derivatives and brominated byproducts .
- Ion Chromatography : Measures sulfate accumulation, which may indicate BES breakdown by sulfate-reducing bacteria (SRB) .
Advanced Research Questions
Q. How can conflicting data on BES’s dual role as a methanogen inhibitor and potential SRB substrate be resolved in complex microbial systems?
- Isotopic Tracer Studies : Use ¹³C-labeled BES to track carbon flux into SRB biomass or CO₂ .
- Community Profiling : Combine 16S rRNA sequencing with metatranscriptomics to identify SRB taxa (e.g., Desulfovibrio) expressing BES-utilizing pathways .
Q. What experimental strategies optimize BES concentrations in bioelectrochemical systems (BES) to enhance coulombic efficiency during organic waste treatment?
- Electrochemical Titration : Incrementally increase BES from 0.1–1.0 mM while measuring current density and methane suppression. Optimal efficiency (70%) occurs at 0.27 mM .
- Anode Respiration Assays : Use cyclic voltammetry to confirm BES does not inhibit electroactive bacteria (e.g., Geobacter) .
Q. How does BES supplementation influence syntrophic interactions between acetogens and methanogens in terephthalate-degrading consortia?
- Metagenomic Reconstruction : Identify butyrate kinase (buk) and phosphotransacetylase (pta) genes in Pelotomaculum spp., which indicate butyrate production in BES-inhibited systems .
- Stoichiometric Modeling : Quantify H₂ cross-feeding using thermodynamic thresholds (e.g., ΔG < -20 kJ/mol for syntrophic acetate oxidation) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
